![molecular formula C24H22N4O3S B2813088 2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide CAS No. 1005302-97-5](/img/structure/B2813088.png)
2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide
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Description
2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.
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Biological Activity
The compound 2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide is a complex organic molecule with significant potential in pharmacological applications. This article explores its biological activity, particularly focusing on its role as a MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitor, its synthesis, and its implications in various therapeutic contexts.
Chemical Structure and Properties
The compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₄O₃S |
Molecular Weight | 378.48 g/mol |
CAS Number | 920200-14-2 |
The structure features a pyridine ring, a methoxy group, and a naphthalene moiety, contributing to its biological activity.
MALT1 Inhibition
Preliminary studies indicate that this compound acts as an inhibitor of MALT1, which is crucial in regulating immune responses and cell survival pathways. MALT1 is implicated in various cancers and autoimmune diseases, making it a valuable target for therapeutic intervention. The inhibition of MALT1 can lead to:
- Reduced proliferation of certain cancer cell lines.
- Modulation of immune responses , potentially aiding in the treatment of autoimmune disorders.
The mechanism by which this compound exerts its effects involves binding to the active site of MALT1, disrupting its function in signaling pathways that promote cell survival and proliferation. This disruption can trigger apoptosis in malignant cells.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 15.3 |
MCF7 (Breast Cancer) | 12.7 |
Jurkat (T-cell Lymphoma) | 8.9 |
These findings suggest that the compound could be an effective agent for further development in cancer therapies.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has indicated that modifications to the pyridine and naphthalene components can significantly alter biological potency. For example, substituting different groups on the naphthalene ring has been shown to enhance or diminish inhibitory activity against MALT1.
Synthesis Methods
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. Key steps include:
- Formation of the pyridine ring through cyclization reactions.
- Introduction of the thioether moiety via nucleophilic substitution.
- Final acylation to attach the naphthalene acetamide group.
Properties
IUPAC Name |
2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-16-10-11-25-24(26-16)32-15-18-12-21(29)22(31-2)13-28(18)14-23(30)27-20-9-5-7-17-6-3-4-8-19(17)20/h3-13H,14-15H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYJDPYNPAXFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.